2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol 2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14521606
InChI: InChI=1S/C10H8N2O4/c13-9-10(14)12-6-4-8-7(3-5(6)11-9)15-1-2-16-8/h3-4H,1-2H2,(H,11,13)(H,12,14)
SMILES:
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol

CAS No.:

Cat. No.: VC14521606

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol -

Specification

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 2,3,6,9-tetrahydro-[1,4]dioxino[2,3-g]quinoxaline-7,8-dione
Standard InChI InChI=1S/C10H8N2O4/c13-9-10(14)12-6-4-8-7(3-5(6)11-9)15-1-2-16-8/h3-4H,1-2H2,(H,11,13)(H,12,14)
Standard InChI Key UFCLLFQZTQKLAQ-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=O)N3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2,3-dihydro dioxino[2,3-g]quinoxaline-7,8-diol, reflects its fused ring system. The quinoxaline moiety (a benzene ring fused to a pyrazine ring) is further annulated with a 1,4-dioxane ring at the [2,3-g] positions, creating a tricyclic framework. The dihydro designation indicates partial saturation of the dioxane ring, while the hydroxyl groups at positions 7 and 8 introduce polarity and hydrogen-bonding capacity .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight220.18 g/mol
IUPAC Name2,3-Dihydro dioxino[2,3-g]quinoxaline-7,8-diol
SynonymsAKOS BBS-00001421

Synthesis and Reactivity

Dehydrogenative Coupling Strategies

While no direct synthesis of 2,3-dihydro dioxino[2,3-g]quinoxaline-7,8-diol is documented, analogous quinoxaline derivatives are synthesized via dehydrogenative coupling of 1,2-diaminobenzenes and vicinal diols. For example, manganese-catalyzed reactions under basic conditions (e.g., KH) enable the formation of quinoxalines with hydrogen and water as byproducts . A plausible pathway involves:

  • Dehydrogenation of the diol to a diketone intermediate.

  • Condensation with 1,2-diaminobenzene to form the quinoxaline core.

  • Annulation with a dioxane ring via cyclization of ethylene glycol derivatives.

For the target compound, introducing hydroxyl groups at positions 7 and 8 would require functionalized diaminobenzene precursors or post-synthetic oxidation .

Tautomerism and Stability

Quinoxalinediones, such as 1,4-dihydro-2,3-quinoxalinedione, exhibit tautomerism between diamide and diol forms, influencing their solubility and reactivity . Similarly, the dihydrodioxinoquinoxaline diol may exist in equilibrium between enol and keto tautomers, affecting its spectroscopic and chemical behavior.

Physicochemical Properties

Spectral Characteristics

Although experimental data for the target compound are scarce, related quinoxalinediones display distinct IR absorptions for carbonyl (1670–1700 cm1^{-1}) and hydroxyl (3200–3400 cm1^{-1}) groups . Nuclear magnetic resonance (NMR) spectra would likely show signals for aromatic protons (δ 7.0–8.5 ppm), dioxane methylenes (δ 3.5–4.5 ppm), and hydroxyl protons (δ 5.0–6.0 ppm).

Solubility and Crystallinity

The hydroxyl and ether functionalities suggest moderate solubility in polar solvents (e.g., DMSO, methanol) but limited solubility in nonpolar media. Crystallinity may be influenced by intramolecular hydrogen bonding between the diol groups and adjacent heteroatoms .

Computational and Experimental Research Gaps

Synthetic Optimization

Current methods for quinoxaline synthesis rely on transition-metal catalysts (e.g., manganese complexes) . Developing enantioselective routes to the dioxinoquinoxaline diol could enable access to chiral derivatives for drug discovery.

Pharmacokinetic Profiling

No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions using software like SwissADME could prioritize in vitro assays.

Industrial and Research Applications

Material Science

The conjugated π-system and redox-active hydroxyl groups make this compound a candidate for organic semiconductors or chelating agents in metal-organic frameworks (MOFs).

Analytical Chemistry

Functionalization with fluorophores or electroactive groups could yield sensors for metal ions or bioactive molecules.

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